N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that contains both thiazole and benzothiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the rings contributes to the compound’s unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been found to influence various biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The ADME properties of This compound Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related thiazole derivatives could provide insights into the potential stability, degradation, and long-term effects on cellular function of this compound .
Dosage Effects in Animal Models
The effects of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide at different dosages in animal models have not been reported. Studies on related thiazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Thiazole derivatives have been reported to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Studies on related thiazole derivatives could provide insights into potential interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well characterized. Studies on related thiazole derivatives could provide insights into potential targeting signals or post-translational modifications that direct these compounds to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea, while the benzothiazole ring can be formed by the condensation of o-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry. These methods allow for the rapid and efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction conditions further enhances the yield and reduces the production cost .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities but lacking the thiazole ring.
Thiazole: Another simpler compound that contains only the thiazole ring.
Benzothiazole-2-carboxamide: A closely related compound with similar structural features but different biological activities.
Uniqueness
N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of both thiazole and benzothiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-10(14-11-12-3-4-16-11)7-1-2-8-9(5-7)17-6-13-8/h1-6H,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMDZPZRFLOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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